4',5'-dihydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-c]pyrazol]-3'-amine dihydrochloride
CAS No.: 2228971-40-0
Cat. No.: VC11554265
Molecular Formula: C7H12Cl2N4
Molecular Weight: 223.10 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2228971-40-0 |
|---|---|
| Molecular Formula | C7H12Cl2N4 |
| Molecular Weight | 223.10 g/mol |
| IUPAC Name | spiro[4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-6,1'-cyclopropane]-3-amine;dihydrochloride |
| Standard InChI | InChI=1S/C7H10N4.2ClH/c8-6-4-3-9-7(1-2-7)5(4)10-11-6;;/h9H,1-3H2,(H3,8,10,11);2*1H |
| Standard InChI Key | ULBQVKFOKDWZNB-UHFFFAOYSA-N |
| Canonical SMILES | C1CC12C3=C(CN2)C(=NN3)N.Cl.Cl |
Introduction
4',5'-Dihydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-c]pyrazol]-3'-amine dihydrochloride is a complex organic compound with a unique spirocyclic structure, integrating a cyclopropane and a pyrrolopyrazole moiety. This compound has garnered attention due to its potential applications in medicinal chemistry and drug development, primarily because of its structural complexity and biological activity.
Chemical Reactivity
The compound's spirocyclic nature allows it to participate in various chemical reactions, including cycloaddition reactions, nucleophilic substitutions, and ring-opening reactions. The amine functional group can undergo acylation or alkylation reactions, making it a versatile intermediate in organic synthesis.
Hazard Classification
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GHS Classification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .
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Hazard Classes and Categories: It falls under Acute Tox. 4, Skin Irrit. 2, and Eye Irrit. 2A categories .
Handling Precautions
Handling requires careful adherence to safety protocols, including protective clothing, gloves, and eye protection. In case of exposure, appropriate first aid measures should be taken promptly.
Synthetic Approaches
Several synthetic methods can be employed to produce this compound, often requiring precise control of reaction conditions to achieve high yields and purity.
Potential Applications
The compound's unique structure suggests potential applications in medicinal chemistry, particularly in drug development. Its interaction with biological targets could reveal insights into its pharmacodynamics, guiding further optimization for enhanced efficacy and reduced side effects.
Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Pyrrolopyrazole | Pyrrolopyrazole | Known for anticancer properties; simpler structure. |
| Cyclopropylamine | Cyclopropylamine | Exhibits different reactivity patterns; lacks the pyrazole ring. |
| Spirocyclic amines | Spirocyclic amines | Diverse biological activities; varies widely in structure. |
These compounds share structural features but differ in specific functionalities and biological activities.
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